molecular formula C13H13N3O2S B5848068 3-(propionylamino)-N-1,3-thiazol-2-ylbenzamide

3-(propionylamino)-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B5848068
M. Wt: 275.33 g/mol
InChI Key: PTXXTCBYBVMQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(propionylamino)-N-1,3-thiazol-2-ylbenzamide, also known as PTB, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields.

Mechanism of Action

The mechanism of action of 3-(propionylamino)-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex formation leads to changes in the fluorescence properties of this compound, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(propionylamino)-N-1,3-thiazol-2-ylbenzamide is its high selectivity for metal ions, which makes it a useful tool for detecting and quantifying these ions in various samples. However, its use is limited by its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3-(propionylamino)-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of new metal complexes using this compound as a ligand, which could have applications in catalysis and other fields. Additionally, further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound, which could have a wide range of applications in various scientific fields.

Synthesis Methods

3-(propionylamino)-N-1,3-thiazol-2-ylbenzamide can be synthesized through a multistep process involving the reaction of 2-aminothiazole with propionyl chloride, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained through a condensation reaction between the intermediate and benzoyl chloride.

Scientific Research Applications

3-(propionylamino)-N-1,3-thiazol-2-ylbenzamide has been found to have potential applications in various scientific fields. One of its main uses is as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal complexes, which have shown promising results in catalysis and other applications.

Properties

IUPAC Name

3-(propanoylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-11(17)15-10-5-3-4-9(8-10)12(18)16-13-14-6-7-19-13/h3-8H,2H2,1H3,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXXTCBYBVMQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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